4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride
Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride is a chemical compound with the molecular formula C7H10ClNS. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly antithrombotic drugs like clopidogrel. This compound is characterized by its white to off-white crystalline powder form and is soluble in water and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with thiourea, followed by cyclization and subsequent reduction to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to maintain the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into different derivatives, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under conditions like reflux in organic solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Serves as an intermediate in the synthesis of antithrombotic drugs like clopidogrel, which are used to prevent blood clots.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride, particularly in its role as an intermediate for clopidogrel, involves the inhibition of platelet aggregation. Clopidogrel, once metabolized, irreversibly binds to the P2Y12 receptor on platelets, preventing ADP-mediated activation of the GPIIb/IIIa complex, which is crucial for platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Similar Compounds
Thienopyridines: Compounds like ticlopidine and prasugrel, which also serve as antithrombotic agents.
Pyridine Derivatives: Various pyridine-based compounds used in medicinal chemistry for their diverse biological activities.
Uniqueness
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride is unique due to its specific structure that allows it to be an effective intermediate in the synthesis of clopidogrel. Its ability to undergo various chemical reactions makes it versatile for different synthetic applications .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-thieno[3,2-c]pyridin-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c9-7-3-5-4-8-2-1-6(5)10-7;/h8H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFYEUCZRPLBAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=O)C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739205 | |
Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951380-43-1 | |
Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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